(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzothiophene core substituted with chlorine atoms and a piperazine ring with an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common route includes the chlorination of benzothiophene to introduce chlorine atoms at the 3 and 6 positions. This is followed by the formation of a methanone bridge linking the benzothiophene to a piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups to the benzothiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzothiophene core and the piperazine ring can bind to specific sites on these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
- (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
- (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
Uniqueness
What sets (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE apart from similar compounds is its specific substitution pattern and the presence of the ethylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-(4-ethylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3S2/c1-2-24(21,22)19-7-5-18(6-8-19)15(20)14-13(17)11-4-3-10(16)9-12(11)23-14/h3-4,9H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKWVQDDIBLXBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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